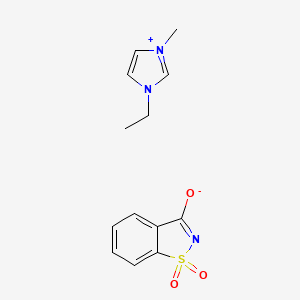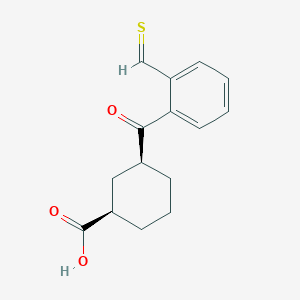
2,3-Difluoropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring, along with an oxygen atom bonded to the nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of substituted 2,3-halopyridines with fluoride salts in the presence of phase transfer catalysts. This reaction is often carried out in polar aprotic solvents to enhance the yield and selectivity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and solvents is crucial to minimize by-products and maximize the yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Difluoropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride or tetraalkylammonium fluoride in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Metal hydrides or catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives .
Aplicaciones Científicas De Investigación
2,3-Difluoropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoropyridine 1-oxide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research .
Similar Compounds:
- 2,3-Difluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: this compound is unique due to the presence of the oxygen atom bonded to the nitrogen in the pyridine ring. This structural feature imparts distinct chemical properties, such as increased polarity and reactivity, compared to other difluoropyridine derivatives .
Propiedades
Fórmula molecular |
C5H3F2NO |
|---|---|
Peso molecular |
131.08 g/mol |
Nombre IUPAC |
2,3-difluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3F2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |
Clave InChI |
WTFAOIJGOXEANN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C([N+](=C1)[O-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








